molecular formula C16H14O4 B1254921 Brazilane

Brazilane

Cat. No. B1254921
M. Wt: 270.28 g/mol
InChI Key: ZWERDMHQFRTYIN-FVMDXXJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brazilane is a natural product found in Biancaea sappan with data available.

Scientific Research Applications

1. Synthesis of Brazilane

  • Formal Synthesis of Brazilane : Researchers have reported a convergent synthesis of Brazilane from 3,4-dimethoxy benzaldehyde in less than 15 reaction steps. Key aspects include Palladium(II)-catalyzed intramolecular Friedel–Crafts cyclization and Lewis acid supported intermolecular Friedel–Crafts alkylation reactions. A tetracyclic substituted indane was used as a key intermediate (Yadav, Mishra, & Das, 2014).

  • Lipase-Catalyzed Desymmetrisation in Brazilane Synthesis : Another approach described the asymmetric total synthesis of Brazilane, utilizing a lipase-catalyzed desymmetrisation reaction of a prochiral diol and a trifluoroacetic acid-catalyzed intramolecular tandem Prins/Friedel-Crafts reaction. This method focuses on constructing the cis-fused chromane and indane framework (Guo et al., 2021).

2. Chemical Analysis and Characterization

  • Gold-Catalyzed Deoxygenative Cyclization : A study demonstrated the use of gold-catalyzed deoxygenative cyclization for the stereoselective synthesis of highly substituted cyclopentenes. This process was applied in the short synthesis of natural compounds of the brazilane family, including Brazilane and its derivatives (Lin et al., 2008).

properties

Product Name

Brazilane

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(6aR,11bR)-6,6a,7,11b-tetrahydroindeno[2,1-c]chromene-3,9,10-triol

InChI

InChI=1S/C16H14O4/c17-10-1-2-11-15(5-10)20-7-9-3-8-4-13(18)14(19)6-12(8)16(9)11/h1-2,4-6,9,16-19H,3,7H2/t9-,16-/m0/s1

InChI Key

ZWERDMHQFRTYIN-FVMDXXJSSA-N

Isomeric SMILES

C1[C@H]2COC3=C([C@H]2C4=CC(=C(C=C41)O)O)C=CC(=C3)O

Canonical SMILES

C1C2COC3=C(C2C4=CC(=C(C=C41)O)O)C=CC(=C3)O

synonyms

brazilane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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